molecular formula C15H12ClN3O2 B6643341 N-(3-chlorophenyl)-2-(2-oxo-3H-benzimidazol-1-yl)acetamide

N-(3-chlorophenyl)-2-(2-oxo-3H-benzimidazol-1-yl)acetamide

Cat. No. B6643341
M. Wt: 301.73 g/mol
InChI Key: NETTVQJLFNGSDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-(2-oxo-3H-benzimidazol-1-yl)acetamide is a chemical compound with potential applications in scientific research. It is commonly referred to as CPOB and belongs to the class of benzimidazole derivatives. CPOB has been synthesized by various methods and has been found to have potential therapeutic effects in different areas of research.

Mechanism of Action

The mechanism of action of CPOB is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer research, CPOB has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In inflammation research, CPOB has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. In neurodegenerative disease research, CPOB has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
CPOB has been found to have various biochemical and physiological effects in different areas of research. In cancer research, CPOB has been shown to induce apoptosis and cell cycle arrest in cancer cells. In inflammation research, CPOB has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, CPOB has been shown to reduce oxidative stress and inflammation and improve neuronal survival.

Advantages and Limitations for Lab Experiments

CPOB has several advantages for lab experiments, including its high purity, stability, and solubility in aqueous and organic solvents. However, CPOB also has some limitations, including its low water solubility and potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on CPOB. In cancer research, further studies are needed to determine the specific mechanisms of action of CPOB and its potential use in combination with other anticancer agents. In inflammation research, future studies could focus on the development of CPOB analogs with improved potency and selectivity. In neurodegenerative disease research, future studies could investigate the potential use of CPOB as a therapeutic agent in animal models of neurodegenerative diseases.
Conclusion:
In conclusion, CPOB is a chemical compound with potential applications in scientific research. It has been synthesized by various methods and has been found to have potential therapeutic effects in different areas of research, including cancer, inflammation, and neurodegenerative diseases. CPOB has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the mechanisms of action of CPOB and its potential use in different areas of research.

Synthesis Methods

The synthesis of CPOB involves the condensation of 3-chloroaniline and 2-aminobenzimidazole in the presence of acetic anhydride and acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of CPOB is typically around 70-80%.

Scientific Research Applications

CPOB has been found to have potential therapeutic effects in different areas of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, CPOB has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has shown that CPOB has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, CPOB has been found to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

N-(3-chlorophenyl)-2-(2-oxo-3H-benzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2/c16-10-4-3-5-11(8-10)17-14(20)9-19-13-7-2-1-6-12(13)18-15(19)21/h1-8H,9H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETTVQJLFNGSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2CC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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